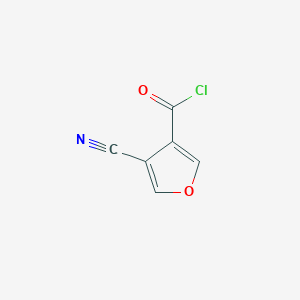

3-Furancarbonyl chloride, 4-cyano-

Description

Significance of Furan (B31954) Scaffolds in Synthetic Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational structure in a vast array of natural products and synthetic compounds. ijabbr.comijabbr.comnumberanalytics.com Its electron-rich nature and aromaticity contribute to its stability and ability to participate in various chemical reactions. ijabbr.com Furan derivatives are integral to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly The versatility of the furan ring allows for the synthesis of diverse derivatives, making it a privileged scaffold in medicinal chemistry and materials science. ijabbr.comnumberanalytics.com

Role of Acyl Chloride Functionality in Organic Transformations

Acyl chlorides, also known as acid chlorides, are highly reactive organic compounds characterized by the -COCl functional group. numberanalytics.comwikipedia.orgchemguide.co.uk This high reactivity stems from the strong electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic. chemeurope.com This property makes acyl chlorides excellent reagents for nucleophilic acyl substitution reactions, enabling the facile synthesis of esters, amides, and other carboxylic acid derivatives. numberanalytics.comwikipedia.org Their versatility and efficiency in forming new carbon-carbon and carbon-heteroatom bonds have solidified their importance as key intermediates in organic synthesis. numberanalytics.com

Importance of Cyano Group in Enabling Synthetic Pathways

The cyano group (-C≡N), or nitrile, is a versatile functional group in organic chemistry. fiveable.menih.gov Its strong electron-withdrawing character influences the reactivity of the parent molecule and can stabilize adjacent carbanions. fiveable.me The cyano group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, making it a valuable synthetic precursor. nih.govresearchgate.netrsc.org Furthermore, the polarity of the carbon-nitrogen triple bond allows for reactions with both nucleophiles and electrophiles, facilitating the construction of complex heterocyclic systems. quimicaorganica.org

Contextualizing 3-Furancarbonyl Chloride, 4-cyano- within Contemporary Synthetic Strategies

Physicochemical Properties of 3-Furancarbonyl Chloride, 4-cyano-

The unique structural features of 3-Furancarbonyl chloride, 4-cyano- give rise to its specific physicochemical properties, which are crucial for its handling, reactivity, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C6H2ClNO2 | nih.gov |

| Molecular Weight | 155.54 g/mol | nih.gov |

| IUPAC Name | 4-cyanofuran-3-carbonyl chloride | nih.gov |

| CAS Number | 23268-23-7 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis of 3-Furancarbonyl Chloride, 4-cyano-

The synthesis of 3-Furancarbonyl chloride, 4-cyano- typically involves the conversion of a corresponding carboxylic acid to the acyl chloride. A common method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. numberanalytics.comchemeurope.com For instance, the synthesis could start from 4-cyano-3-furoic acid. The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. chemeurope.com

Reactivity and Synthetic Applications

The reactivity of 3-Furancarbonyl chloride, 4-cyano- is dominated by the highly electrophilic acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reactions with Nucleophiles:

Alcohols: Reacts with alcohols to form the corresponding esters.

Amines: Reacts with primary and secondary amines to yield amides.

Water: Hydrolyzes in the presence of water to form the parent carboxylic acid, 4-cyano-3-furoic acid. chemguide.co.uk

The cyano group can also participate in various transformations, although it is generally less reactive than the acyl chloride. It can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions. nih.govresearchgate.net The presence of both functional groups allows for sequential reactions, where the acyl chloride is reacted first, followed by modification of the cyano group, or vice versa, depending on the desired target molecule. This dual reactivity makes 3-Furancarbonyl chloride, 4-cyano- a versatile intermediate in the synthesis of complex heterocyclic compounds. researchgate.netnih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

23268-23-7 |

|---|---|

Formule moléculaire |

C6H2ClNO2 |

Poids moléculaire |

155.54 g/mol |

Nom IUPAC |

4-cyanofuran-3-carbonyl chloride |

InChI |

InChI=1S/C6H2ClNO2/c7-6(9)5-3-10-2-4(5)1-8/h2-3H |

Clé InChI |

NVVISZHKUQMQAV-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CO1)C(=O)Cl)C#N |

Origine du produit |

United States |

Chemical Reactivity and Transformation Pathways of 3 Furancarbonyl Chloride, 4 Cyano

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most prominent reaction pathway for 3-Furancarbonyl chloride, 4-cyano-. This class of reactions proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org The excellent leaving group ability of the chloride ion makes these reactions thermodynamically favorable and kinetically rapid. pearson.com

3-Furancarbonyl chloride, 4-cyano- readily reacts with oxygen-centered nucleophiles such as alcohols and phenols to yield the corresponding esters. These reactions, often referred to as esterifications, typically proceed under mild conditions, often at room temperature. chemguide.co.uk The reaction with an alcohol (alkanolysis) or a phenol (B47542) generates a 4-cyanofuran-3-carboxylate ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk To neutralize the HCl byproduct, a non-nucleophilic base like pyridine (B92270) is commonly added.

For less reactive phenols, the reaction can be accelerated by first converting the phenol to its more nucleophilic conjugate base, the phenoxide ion, using a base like sodium hydroxide (B78521). chemguide.co.uklibretexts.org

Table 1: Esterification of 3-Furancarbonyl Chloride, 4-cyano-

| Nucleophile | Generic Structure | Product Name | Generic Product Structure |

| Alcohol | R-OH | Alkyl 4-cyanofuran-3-carboxylate | |

| Phenol | Ar-OH | Aryl 4-cyanofuran-3-carboxylate |

Nitrogen-centered nucleophiles, such as primary and secondary amines, react vigorously with 3-Furancarbonyl chloride, 4-cyano- to form amides. libretexts.org This reaction, known as aminolysis, is generally very fast. Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the liberated hydrogen chloride. Alternatively, an external non-nucleophilic base can be used.

Similarly, hydrazines react with the acyl chloride to produce the corresponding acyl hydrazides. These hydrazides are stable compounds and can serve as precursors for the synthesis of various heterocyclic systems. researchgate.net

Table 2: Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Generic Structure | Product Name | Generic Product Structure |

| Primary Amine | R-NH₂ | N-Alkyl-4-cyanofuran-3-carboxamide | |

| Secondary Amine | R₂NH | N,N-Dialkyl-4-cyanofuran-3-carboxamide | |

| Hydrazine | H₂N-NH₂ | 4-Cyanofuran-3-carbohydrazide |

Carbon-based nucleophiles also participate in substitution reactions with 3-Furancarbonyl chloride, 4-cyano-. Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (Gilman reagents, R₂CuLi), are key examples. To avoid over-addition, organocuprates are often preferred for converting acyl chlorides to ketones. The reaction involves the transfer of one alkyl/aryl group from the organocuprate to the acyl chloride, yielding a 3-acyl-4-cyanofuran derivative (a ketone).

Enolates, which are carbanions derived from carbonyl compounds, can also act as nucleophiles. Their reaction with 3-Furancarbonyl chloride, 4-cyano- leads to the formation of β-dicarbonyl compounds, which are valuable synthetic intermediates.

Table 3: Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent Type | Product Class | Generic Product Structure |

| Organocuprate | R₂CuLi | Ketone | |

| Enolate | β-Dicarbonyl Compound |

Reactivity of the Nitrile Group

The nitrile group (—C≡N) in 3-Furancarbonyl chloride, 4-cyano- offers a second site for chemical transformations. The carbon atom of the nitrile is electrophilic and can undergo nucleophilic addition, a reaction pathway analogous to that of a carbonyl group. ucalgary.calibretexts.org

Strong nucleophiles, such as Grignard reagents, can attack the electrophilic carbon of the nitrile. libretexts.org This addition forms an intermediate imine salt, which upon acidic workup (hydrolysis), yields a ketone. libretexts.org This provides an alternative route to ketones from the one described in section 3.1.3.

Weaker nucleophiles, like water or alcohols, generally require acid catalysis to add to the nitrile group. ucalgary.ca Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by the nucleophile.

The nitrile group can be fully or partially hydrolyzed under acidic or basic conditions. byjus.com Heating the compound with aqueous acid or base leads to the formation of 4-carboxy-furan-3-carboxylic acid, with the reaction proceeding through an amide intermediate (4-carbamoylfuran-3-carboxylic acid). byjus.comlibretexts.org

Acid-catalyzed hydrolysis : In the presence of a strong acid like H₂SO₄ or HCl, the nitrile is protonated, attacked by water, and ultimately hydrolyzed to a carboxylic acid, liberating an ammonium (B1175870) salt. byjus.com

Base-catalyzed hydrolysis : Under strong basic conditions (e.g., NaOH), the hydroxide ion attacks the nitrile carbon. Subsequent protonation during workup yields the carboxylic acid. byjus.com

The resulting dicarboxylic acid can then be selectively esterified to produce various ester derivatives, demonstrating the nitrile group's utility as a masked carboxylic acid.

Table 4: Transformations of the Nitrile Group

| Reaction Type | Reagents | Intermediate Product | Final Product (after workup) |

| Hydrolysis | H₃O⁺, heat or NaOH, heat then H₃O⁺ | 4-Carbamoylfuran-3-carboxylic acid | 4-Carboxyfuran-3-carboxylic acid |

| Addition of Grignard Reagent | 1. R-MgX 2. H₃O⁺ | Imine salt | Ketone |

Reduction of the Nitrile Functionality

The reduction of the nitrile group in 3-Furancarbonyl chloride, 4-cyano- to a primary amine presents a significant chemoselectivity challenge. The acyl chloride function is highly susceptible to reduction, often reacting more readily than the nitrile group with common hydride reagents.

Standard nitrile reduction methods, such as using lithium aluminum hydride (LiAlH₄), would almost certainly lead to the concurrent reduction of the acyl chloride to an alcohol. libretexts.orgyoutube.com Similarly, catalytic hydrogenation, a common industrial method for nitrile reduction using catalysts like Raney nickel, palladium, or platinum, could also reduce the acyl chloride and potentially the furan (B31954) ring itself, especially under forcing conditions. wustl.educapes.gov.br

To achieve a selective reduction of the nitrile, specialized reagents or a multi-step strategy would be necessary. One potential, albeit undocumented for this specific molecule, approach involves hydrosilylation. Zinc-catalyzed chemoselective mono-hydrosilylation has been reported for converting a range of nitriles into N-silylimines, which can then be hydrolyzed to amines. nih.gov This method's effectiveness would depend on its selectivity in the presence of the highly electrophilic acyl chloride.

Table 1: General Conditions for Nitrile Reduction This table presents general methods for nitrile reduction; their direct application to 3-Furancarbonyl chloride, 4-cyano- has not been documented and would face chemoselectivity challenges.

| Method | Reducing Agent(s) | Typical Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ | Raney Ni, Pd/C, PtO₂ | Primary Amine | wustl.edu |

| Hydride Reduction | LiAlH₄, LiBH₄ | - | Primary Amine | libretexts.org |

| Hydrosilylation | Silane (e.g., PhSiH₃) | Zinc Complex | N-Silylimine | nih.gov |

Given the reactivity of the acyl chloride, a more practical approach in a synthetic context would involve its prior conversion to a more stable functional group (e.g., an ester or amide) before attempting the nitrile reduction.

Reactivity of the Furan Ring System

The furan ring in this molecule is heavily deactivated by the adjacent electron-withdrawing cyano and carbonyl chloride groups. This electronic deficiency profoundly diminishes the typical aromatic reactivity of furan, making it resistant to electrophilic attack while potentially enhancing its susceptibility to other modes of reaction.

Electrophilic Aromatic Substitution on the Activated Furan Ring

Furan is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution with great facility, much faster than benzene. chemicalbook.com The reaction preferentially occurs at the C2 and C5 positions, which have the highest electron density and can best stabilize the cationic intermediate (the sigma complex). quora.comyoutube.com

However, in 3-Furancarbonyl chloride, 4-cyano-, the situation is reversed. The powerful electron-withdrawing nature of the nitrile and acyl chloride groups strongly deactivates the entire ring towards electrophilic attack. These groups reduce the electron density of the π-system, making the formation of a cationic intermediate energetically unfavorable. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be extremely sluggish or fail to proceed under standard conditions. Any attempt to force such a reaction with harsh reagents would likely lead to decomposition or ring-opening rather than substitution.

Cycloaddition Reactions Involving the Furan Diene

The low aromaticity of furan allows it to function as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quimicaorganica.orgzbaqchem.com The reactivity of the furan diene is highly dependent on its electronic properties. Furans bearing electron-donating groups are more reactive in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. rsc.orgrsc.org

Conversely, the subject molecule, 3-Furancarbonyl chloride, 4-cyano-, is an extremely electron-poor diene. This makes it a very poor candidate for reactions with standard electron-deficient dienophiles like maleic anhydride (B1165640) or acrylates. rsc.orgrsc.org However, this electron-deficient character opens up the possibility for it to participate in:

Inverse-electron-demand Diels-Alder reactions with very electron-rich dienophiles.

Reactions with highly reactive dienophiles , such as maleimides. It has been demonstrated that other electron-poor furans, like furfural (B47365) and furoic acid derivatives, can undergo Diels-Alder reactions with maleimides, with the reaction often being facilitated by using water as a solvent. mdpi.comtudelft.nl

The reaction between an electron-deficient furan and a maleimide (B117702) typically yields a 7-oxanorbornene adduct. These reactions often show high diastereoselectivity, favoring the formation of the more thermodynamically stable exo adduct. mdpi.comrsc.org

Table 2: Examples of Diels-Alder Reactions with Electron-Deficient Furans This table shows data for related electron-poor furans, illustrating the potential reactivity of 3-Furancarbonyl chloride, 4-cyano- in similar cycloadditions.

| Furan Diene | Dienophile | Conditions | Adduct Type | Reference(s) |

|---|---|---|---|---|

| 2-Furfural | N-Methylmaleimide | H₂O, 60 °C | exo | tudelft.nl |

| 2-Furoic acid | N-Phenylmaleimide | H₂O, 100 °C | exo | mdpi.com |

| Methyl-2-furoate | N-Methylmaleimide | Neat, 100 °C | exo/endo mixture | mdpi.com |

Ring-Opening Reactions and Subsequent Transformations

The furan ring is known to be sensitive to acidic conditions, which can catalyze its opening. rsc.orgresearchgate.net The mechanism typically involves protonation of the ring, followed by nucleophilic attack (e.g., by water) to yield a linear product. acs.org For 3-Furancarbonyl chloride, 4-cyano-, the strong deactivation of the ring by the electron-withdrawing groups would likely make the initial protonation step more difficult compared to unsubstituted furan, potentially increasing its stability towards acid-catalyzed degradation. However, under sufficiently strong acidic conditions, ring-opening would still be a probable decomposition pathway.

An alternative pathway for transformation involves oxidative ring-opening. For instance, a protocol involving N-Bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) has been used to convert 2-substituted furans into 4-oxo-2-alkenoic acids. acs.org The applicability of this or similar oxidative methods to a 3,4-disubstituted, electron-poor furan like the title compound is not documented but represents a potential route for transformation.

Furthermore, the presence of the highly electrophilic carbonyl chloride group could facilitate ring-opening via an intramolecular rearrangement pathway under certain conditions, although such a transformation has not been specifically reported. A known rearrangement for related systems is the Cloke-Wilson rearrangement, which can be used to synthesize furan carboxylate derivatives from cyclopropane (B1198618) precursors. researchgate.net

Applications of 3 Furancarbonyl Chloride, 4 Cyano in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The construction of complex heterocyclic frameworks is a cornerstone of modern drug discovery and materials science. 3-Furancarbonyl chloride, 4-cyano- provides a versatile platform for the synthesis of a variety of heterocyclic systems, particularly those containing multiple heteroatoms.

Construction of Furan-Fused Polycyclic Frameworks

The furan (B31954) moiety of 3-Furancarbonyl chloride, 4-cyano- serves as a foundational element for the assembly of furan-fused polycyclic aromatic compounds. These intricate structures are of interest for their potential electronic and photophysical properties. mdpi.com Synthetic strategies often involve the reaction of the acyl chloride with a suitable partner to initiate a cascade of cyclization reactions, ultimately leading to the desired polycyclic system. The cyano group can be retained or transformed in subsequent steps to further functionalize the molecule. Research in this area focuses on developing efficient, one-pot methodologies to construct these complex architectures. researchgate.net

Synthesis of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles

The reactivity of the acyl chloride group in 3-Furancarbonyl chloride, 4-cyano- allows for its facile reaction with a wide range of nucleophiles, including those containing nitrogen, sulfur, and oxygen. This versatility has been exploited to synthesize a diverse array of heterocyclic compounds.

Nitrogen-Containing Heterocycles: The reaction of 3-Furancarbonyl chloride, 4-cyano- with amines, hydrazines, and other nitrogen-based nucleophiles is a common strategy for the synthesis of nitrogen-containing heterocycles. nd.edupitt.edu These reactions can lead to the formation of amides, which can then undergo further cyclization to produce various heterocyclic rings. For instance, condensation with appropriately substituted anilines can yield quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. google.com The development of catalytic methods, including those using transition metals, has expanded the scope and efficiency of these transformations. nih.govclockss.org

Sulfur-Containing Heterocycles: The introduction of sulfur atoms into heterocyclic frameworks can impart unique biological and material properties. 3-Furancarbonyl chloride, 4-cyano- can be utilized in the synthesis of sulfur-containing heterocycles through reactions with sulfur-based nucleophiles like thiols and thioureas. digitellinc.comnih.gov These reactions can lead to the formation of thiazoles, thiophenes, and other sulfur-containing ring systems. researchgate.netarkat-usa.org The resulting compounds are often investigated for their potential as pharmaceuticals or functional materials. nih.gov

Oxygen-Containing Heterocycles: While the starting material itself is an oxygen-containing heterocycle, it can be used to construct more complex oxygen-containing systems. Reactions with diols or other oxygen nucleophiles can lead to the formation of esters and ethers, which can be precursors to larger, more elaborate heterocyclic structures.

Precursor in Natural Product and Analogue Synthesis

Natural products and their synthetic analogues are a rich source of new therapeutic agents. The structural motifs present in 3-Furancarbonyl chloride, 4-cyano- can be found in or used to construct analogues of various natural products. For example, the synthesis of carbocyclic analogues of certain nucleosides has been investigated, where the cyano group plays a crucial role in the molecular design. nih.gov The ability to introduce the 4-cyano-3-furoyl moiety allows for the systematic exploration of structure-activity relationships in the development of new drug candidates.

Development of Advanced Materials Precursors

The unique electronic properties conferred by the cyano-substituted furan ring make 3-Furancarbonyl chloride, 4-cyano- an attractive precursor for the development of advanced materials.

Integration into Polymeric Structures

The acyl chloride functionality of 3-Furancarbonyl chloride, 4-cyano- allows for its incorporation into polymeric backbones through polymerization reactions with suitable co-monomers. This can lead to the formation of polyesters or polyamides with tailored properties. The inclusion of the polar cyano group can influence the polymer's solubility, thermal stability, and electronic characteristics, making these materials potentially useful in a range of applications.

Role in Precursors for Functional Organic Materials

Beyond polymers, 3-Furancarbonyl chloride, 4-cyano- can serve as a key building block for the synthesis of smaller, discrete organic molecules with specific functions. These can include dyes, liquid crystals, and components of organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the cyano group can be used to tune the electronic energy levels of the molecule, which is a critical aspect in the design of functional organic materials.

Lack of Specific Research Data on Derivatization of 3-Furancarbonyl Chloride, 4-cyano-

Despite a thorough search of scientific databases and patent literature for methodologies regarding the derivatization and functionalization of the chemical compound 3-Furancarbonyl chloride, 4-cyano-, no specific or detailed research findings were identified. The search aimed to uncover experimental data, including reaction conditions and yields for processes such as amide and ester formation, as well as nucleophilic substitution reactions involving this particular acyl chloride.

The performed searches did not yield any scholarly articles or patents that explicitly detail the use of 3-Furancarbonyl chloride, 4-cyano- in synthetic procedures. General information regarding the compound's identity is available in public databases such as PubChem, which lists its chemical formula (C6H2ClNO2), molecular weight, and synonyms like 4-cyanofuran-3-carbonyl chloride and its corresponding CAS number 23268-23-7. echemi.com However, this database does not provide information on its reactivity or specific applications in organic synthesis.

While general methodologies for the derivatization of acyl chlorides are well-established in the field of organic chemistry, including their reaction with amines to form amides and with alcohols to form esters, specific examples and optimized conditions for 3-Furancarbonyl chloride, 4-cyano- are not present in the accessed literature. Consequently, the creation of detailed, informative content and data tables as per the requested outline is not possible based on the currently available public information.

Further research or access to proprietary industrial chemistry databases would be necessary to provide the specific details on the derivatization and functionalization of this compound.

Theoretical and Computational Chemistry Studies of 3 Furancarbonyl Chloride, 4 Cyano

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 3-Furancarbonyl chloride, 4-cyano-, the arrangement of electrons is significantly influenced by the furan (B31954) ring and its electron-withdrawing substituents, the carbonyl chloride and cyano groups. Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of these electrons.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

In a related compound, 3-furoyl chloride, computational studies using the B3LYP method with the 6-311++G(d,p) basis set have been performed to understand its electronic properties. researchgate.net For 3-Furancarbonyl chloride, 4-cyano-, the presence of the additional electron-withdrawing cyano group at the 4-position is expected to further lower the energy of both the HOMO and LUMO compared to 3-furoyl chloride. This is due to the inductive and resonance effects of the cyano group, which pull electron density away from the furan ring. The HOMO-LUMO gap is also anticipated to be affected, potentially leading to altered reactivity.

Table 1: Postulated Electronic Properties of 3-Furancarbonyl Chloride, 4-cyano- Based on Related Compounds

| Property | Expected Influence of Substituents | Postulated Value/Characteristic |

| HOMO Energy | Lowered by -COCl and -CN groups | Relatively low, indicating reduced nucleophilicity |

| LUMO Energy | Significantly lowered by -COCl and -CN groups | Relatively low, indicating enhanced electrophilicity |

| HOMO-LUMO Gap | Potentially narrowed | Increased reactivity towards nucleophiles |

| Electron Density | Depleted on the furan ring | Ring is electron-deficient |

This table is based on theoretical inferences and data from related furan derivatives.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations can provide a suite of reactivity descriptors that quantify a molecule's chemical behavior. These descriptors, derived from Density Functional Theory (DFT), offer a more nuanced understanding of reactivity than simple MO analysis.

Global Reactivity Descriptors: These descriptors, including chemical potential (μ), hardness (η), and electrophilicity index (ω), provide a general overview of a molecule's reactivity. The chemical potential is related to the escaping tendency of electrons, hardness is the resistance to charge transfer, and the electrophilicity index measures the ability of a molecule to accept electrons. For 3-Furancarbonyl chloride, 4-cyano-, the strong electron-withdrawing nature of the substituents would lead to a more positive chemical potential and a higher electrophilicity index, designating it as a strong electrophile.

Local Reactivity Descriptors: Fukui functions and the dual descriptor are used to identify the most reactive sites within a molecule. These descriptors indicate the change in electron density at a specific atom upon the addition or removal of an electron. For 3-Furancarbonyl chloride, 4-cyano-, the carbon atom of the carbonyl chloride group is expected to be a primary electrophilic site, susceptible to nucleophilic attack. Additionally, the carbon atoms of the furan ring, particularly those adjacent to the substituents, will have their reactivity modulated.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transition states. While no specific reaction mechanisms for 3-Furancarbonyl chloride, 4-cyano- have been computationally modeled, we can postulate likely pathways based on its functional groups.

The acyl chloride moiety is highly reactive towards nucleophiles, suggesting that reactions such as hydrolysis, alcoholysis, and amidation would proceed readily. Computational studies of these reactions would likely reveal a two-step mechanism involving the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. The activation energies for these steps could be calculated to predict the reaction rates.

Furthermore, the furan ring can participate in various reactions, including electrophilic aromatic substitution and cycloaddition reactions. However, the presence of two strong electron-withdrawing groups is expected to deactivate the ring towards electrophilic attack. Conversely, these substituents may enhance the furan's reactivity as a diene in Diels-Alder reactions with electron-rich dienophiles. Computational modeling could elucidate the feasibility and stereoselectivity of such reactions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of a molecule play a significant role in its properties and reactivity. For 3-Furancarbonyl chloride, 4-cyano-, the primary conformational flexibility arises from the rotation around the single bond connecting the carbonyl group to the furan ring.

A computational study on 2-furoyl chloride and 3-furoyl chloride has shown that these molecules can exist as a mixture of cis and trans conformers, with the relative stability being influenced by the solvent. researchgate.net It is reasonable to assume that 3-Furancarbonyl chloride, 4-cyano- also exhibits similar conformational isomerism. The two primary planar conformers would be the O-C-C-O cis and trans arrangements. The relative energies of these conformers and the rotational barrier between them could be determined using computational methods.

Intermolecular interactions are also critical, particularly in the solid state and in solution. The cyano group is known to participate in various non-covalent interactions, including dipole-dipole interactions and the formation of π-hole interactions. These interactions can influence the packing of molecules in a crystal lattice and their solvation properties.

DFT Studies on Substituent Effects and Furan Ring Activation

Density Functional Theory (DFT) is a powerful method for investigating the effects of substituents on the electronic structure and reactivity of aromatic rings. The cyano (-CN) and carbonyl chloride (-COCl) groups are both strongly electron-withdrawing. Their combined effect on the furan ring in 3-Furancarbonyl chloride, 4-cyano- would be a significant deactivation of the ring towards electrophilic substitution.

DFT calculations can quantify this deactivation by analyzing various parameters, such as the calculated atomic charges on the ring carbons and the energies of the sigma complexes formed during a hypothetical electrophilic attack. Studies on other substituted furans have shown that electron-withdrawing groups decrease the electron density on the furan ring, making it less nucleophilic. mdpi.com

Conversely, this electron deficiency can activate the furan ring for other types of reactions. For instance, the electron-poor nature of the furan ring in this molecule might make it a suitable substrate for nucleophilic aromatic substitution under certain conditions, a reaction that is generally difficult for furan itself. DFT studies could predict the feasibility of such reactions by calculating the activation barriers for the addition of a nucleophile and the subsequent departure of a leaving group.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Furancarbonyl chloride, 4-cyano-, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

¹H NMR Analysis of Furan (B31954) and Substituent Protons

In the ¹H NMR spectrum of 3-Furancarbonyl chloride, 4-cyano-, the furan ring protons are expected to appear as distinct signals in the aromatic region. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carbonyl chloride and cyano substituents. The proton at the 2-position and the proton at the 5-position would likely exhibit characteristic coupling patterns, providing information about their relative positions.

¹³C NMR Chemical Shift Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acyl chloride group is expected to have a chemical shift in the range of 160-180 ppm. The carbon of the cyano group typically appears between 110-125 ppm. The furan ring carbons would display signals in the aromatic region, with their precise chemical shifts being influenced by the positions of the substituents.

Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in 3-Furancarbonyl chloride, 4-cyano-

| Functional Group | Typical Chemical Shift Range (ppm) |

| Carbonyl Chloride (C=O) | 160 - 180 |

| Cyano (C≡N) | 110 - 125 |

| Furan Ring Carbons | 100 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between the furan ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the furan ring and the carbonyl chloride and cyano groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of 3-Furancarbonyl chloride, 4-cyano-, strong absorption bands would be expected for the carbonyl (C=O) stretching of the acyl chloride, typically in the region of 1750-1815 cm⁻¹. The cyano (C≡N) group would exhibit a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹. The furan ring would show characteristic C-H and C-O stretching and bending vibrations. Raman spectroscopy would also be sensitive to the C≡N and C=O stretching vibrations.

Expected Vibrational Frequencies for 3-Furancarbonyl chloride, 4-cyano-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl Chloride | C=O Stretch | 1750 - 1815 |

| Cyano | C≡N Stretch | 2220 - 2260 |

| Furan Ring | C-H Stretch | ~3100 |

| Furan Ring | C-O Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of 3-Furancarbonyl chloride, 4-cyano- would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M and M+2) in an approximate 3:1 ratio would be observed.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) Approaches

Gas chromatography, coupled with a variety of detectors, is a powerful tool for the analysis of volatile and thermally stable compounds. However, the high reactivity of 3-Furancarbonyl chloride, 4-cyano- necessitates a derivatization step to convert it into a more stable and less reactive analyte suitable for GC analysis.

Derivatization for GC Analysis:

The most common strategy for the GC analysis of acyl chlorides is their conversion to more stable esters or amides. This is typically achieved by reacting the acyl chloride with an alcohol or an amine. For 3-Furancarbonyl chloride, 4-cyano-, a plausible derivatization scheme would involve reaction with an alcohol, such as methanol or ethanol (B145695), to form the corresponding methyl or ethyl ester. This reaction is generally rapid and can be performed prior to injection into the GC system.

Proposed GC Methodologies:

Following derivatization, the resulting ester can be analyzed using a standard GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry) system. A hypothetical GC method for the analysis of the methyl ester derivative of 3-Furancarbonyl chloride, 4-cyano- is outlined below.

| Parameter | Proposed Condition |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Detector | Scan range 50-350 amu; Ionization mode: Electron Ionization (EI) |

| FID Detector | Temperature: 300 °C |

This method would be suitable for assessing the purity of 3-Furancarbonyl chloride, 4-cyano- by quantifying the main derivative peak and identifying any impurities that are also derivatized. For reaction monitoring, this technique can be used to track the disappearance of the starting material (as its derivative) and the appearance of the desired product.

High-Performance Liquid Chromatography (HPLC) Approaches

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of less volatile or thermally labile compounds. However, the reactivity of the acyl chloride group with common reversed-phase mobile phases (which often contain water) and its potential interaction with the stationary phase still necessitate a derivatization strategy for robust analysis.

Derivatization for HPLC Analysis:

Similar to GC, derivatization for HPLC aims to create a more stable compound. In addition to esterification, derivatization with reagents that introduce a chromophore can enhance UV detection. Nitro-substituted anilines or phenylhydrazines are effective for this purpose, as they react with the acyl chloride to form a stable derivative with strong UV absorbance at a wavelength where interference from the sample matrix is minimized.

Proposed HPLC Methodologies:

A reversed-phase HPLC method would be appropriate for the analysis of the derivatized 3-Furancarbonyl chloride, 4-cyano-. The following table outlines a potential HPLC method for the analysis of a derivatized product.

| Parameter | Proposed Condition |

| Column | C18 column, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector, monitoring at a wavelength appropriate for the derivative |

| Injection Volume | 10 µL |

This HPLC method would be highly effective for purity assessment, allowing for the separation of the main derivatized compound from potential impurities. For reaction monitoring, aliquots of the reaction mixture can be taken at various time points, derivatized, and injected into the HPLC to monitor the progress of the reaction.

Research Findings on Analogous Compounds:

Studies on other furan derivatives have demonstrated the successful application of both GC-MS and HPLC for their analysis. For instance, the analysis of various furan derivatives in food matrices has been accomplished using GC-MS with columns such as the HP-5MS, which shows good separation for a range of furan compounds. researchgate.netmdpi.com Similarly, HPLC methods using C18 columns have been effectively employed for the separation and quantification of furan derivatives. These established methods for analogous compounds provide a strong foundation for the development of a specific and validated analytical procedure for 3-Furancarbonyl chloride, 4-cyano-.

Mechanistic Investigations of Reactions Involving 3 Furancarbonyl Chloride, 4 Cyano

Kinetic Studies of Key Transformation Pathways

Currently, there is a lack of published kinetic data for reactions involving 3-Furancarbonyl chloride, 4-cyano-. To understand its reactivity, kinetic studies would be essential. Such studies would involve monitoring the rate of its consumption or the formation of products in various reactions, such as acylations of amines, alcohols, or Friedel-Crafts reactions.

Future research in this area would likely focus on:

Determining Rate Laws: Establishing the order of reaction with respect to 3-Furancarbonyl chloride, 4-cyano- and its reaction partners would reveal the molecularity of the rate-determining step.

Measuring Activation Parameters: Calculation of the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation would provide deeper insights into the energy profile of the transition state.

Isotope Effect Studies: Employing isotopically labeled reactants could help to elucidate the bonding changes occurring in the rate-determining step.

A hypothetical data table for a kinetic study of the aminolysis of 3-Furancarbonyl chloride, 4-cyano- with a generic amine might look like this:

| [3-Furancarbonyl chloride, 4-cyano-] (M) | [Amine] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | Data to be determined |

| 0.2 | 0.1 | Data to be determined |

| 0.1 | 0.2 | Data to be determined |

Identification of Reaction Intermediates

The identification of transient species formed during reactions of 3-Furancarbonyl chloride, 4-cyano- is crucial for a complete mechanistic picture. The electron-withdrawing nature of the nitrile group is expected to significantly influence the stability and reactivity of any charged intermediates.

Methods for identifying reaction intermediates could include:

Spectroscopic Techniques: Low-temperature NMR or in-situ IR spectroscopy could potentially allow for the direct observation of intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution reactions or tetrahedral intermediates in acylation reactions.

Trapping Experiments: The use of specific trapping agents could provide evidence for the existence of short-lived intermediates. For example, in a reaction suspected to proceed via a ketene, a suitable diene could be used to trap it through a [2+2] cycloaddition.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can dramatically influence the rate and outcome of a reaction. For reactions involving a polar molecule like 3-Furancarbonyl chloride, 4-cyano-, solvent effects are expected to be significant.

A systematic study of solvent effects would involve running reactions in a range of solvents with varying polarities, proticities, and coordinating abilities. For instance, comparing reaction rates in a non-polar solvent like hexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like ethanol (B145695) would provide information on the charge separation and stabilization of the transition state.

A potential data table summarizing solvent effects on a hypothetical reaction might be:

| Solvent | Dielectric Constant (ε) | Observed Rate Constant (k) |

| Hexane | 1.89 | Data to be determined |

| Dichloromethane | 8.93 | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined |

| Ethanol | 24.5 | Data to be determined |

Catalytic Approaches and Mechanistic Roles of Catalysts

Catalysis offers a powerful tool to enhance the efficiency and selectivity of reactions involving acyl chlorides. For 3-Furancarbonyl chloride, 4-cyano-, both Lewis acid and nucleophilic catalysis could be explored.

Lewis Acid Catalysis: In Friedel-Crafts acylations, a Lewis acid like aluminum chloride would coordinate to the carbonyl oxygen, increasing the electrophilicity of the acyl chloride and accelerating the reaction. Mechanistic studies would focus on identifying the active catalytic species and understanding the substrate-catalyst interactions.

Nucleophilic Catalysis: Nucleophilic catalysts, such as 4-(dimethylamino)pyridine (DMAP), are commonly used in acylation reactions. The mechanism would likely involve the initial formation of a highly reactive acylpyridinium salt, which is then attacked by the nucleophile. Investigating the kinetics of this process would confirm the catalytic role of DMAP.

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to create chemical processes and products that are more environmentally benign. uniroma1.it The synthesis of acyl chlorides, including 3-Furancarbonyl chloride, 4-cyano-, traditionally involves reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce significant waste. Future research is poised to develop more sustainable synthetic routes.

Key research objectives include:

Alternative Chlorinating Agents: Investigating the use of solid-supported chlorinating agents or enzymatic processes could minimize the use of toxic reagents.

Catalytic Methods: Developing catalytic cycles that can generate the acyl chloride from the corresponding carboxylic acid using a recyclable catalyst and a benign chlorine source would represent a significant step forward. For instance, processes that avoid the use of phosgene (B1210022) by employing alternative catalysts, such as zinc carbonate, have been shown to achieve high conversion rates with minimal by-product formation. uniroma1.it

Solvent Selection: Shifting from traditional chlorinated solvents to greener alternatives like ionic liquids or supercritical fluids could drastically reduce the environmental footprint of the synthesis. Research into reactions using water as a solvent, which is both environmentally friendly and cost-effective, is a promising avenue. rsc.org

| Parameter | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxone-KCl System rsc.org |

| Solvent | Dichloromethane (DCM) | Water or Bio-derived solvent |

| By-products | SO₂, HCl | Benign salts |

| Energy Consumption | Often requires heating | Potentially room temperature reaction rsc.org |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mt.comuc.pt Applying this technology to the synthesis of 3-Furancarbonyl chloride, 4-cyano- could overcome challenges associated with handling reactive intermediates and exothermic reactions. mt.com

Future research in this area could focus on:

Multi-step Synthesis: Designing a telescoped, multi-step flow process that starts from a simple precursor and yields the final product without isolating intermediates. nih.gov This approach minimizes manual handling and reduces waste.

In-line Purification: Integrating in-line purification techniques, such as scavenger resins or liquid-liquid extraction modules, can deliver a high-purity product stream directly from the reactor. uc.ptresearchgate.net

Process Optimization: Utilizing Process Analytical Technology (PAT), such as in-situ FTIR spectroscopy, can provide real-time data for rapid reaction optimization and control, leading to higher yields and better product quality. mt.com

| Module | Function | Potential Benefit |

|---|---|---|

| Pump System | Precise delivery of reactants (e.g., 4-cyano-3-furoic acid, chlorinating agent) | Excellent stoichiometric control uc.pt |

| Microreactor | Controlled mixing and reaction | Superior heat management for exothermic reactions mt.com |

| Back-Pressure Regulator | Maintains system pressure, allowing for heating solvents above their boiling points | Accelerated reaction rates mt.com |

| In-line Scavenger Column | Removes excess reagents and by-products | Eliminates need for traditional workup uc.pt |

Asymmetric Synthesis Utilizing Chiral Catalysts

The furan (B31954) nucleus is a key structural motif in many biologically active compounds. Introducing chirality can significantly impact a molecule's pharmacological properties. Asymmetric synthesis, using chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for creating optically active molecules. nih.gov While 3-Furancarbonyl chloride, 4-cyano- is itself achiral, it serves as an excellent starting material for reactions where chirality is introduced.

Emerging opportunities include:

Catalytic Asymmetric Acylation: Using the acyl chloride in reactions with prochiral alcohols or amines, catalyzed by a chiral base or organocatalyst, could produce enantioenriched esters and amides.

Vinylogous Aldol Reactions: Derivatives of the cyano-furan scaffold could participate in asymmetric vinylogous aldol reactions, a powerful method for constructing chiral butenolides, which are common subunits in natural products. nih.gov

Halogen-Bonding Catalysis: Novel chiral catalysts that utilize halogen bonding could be developed for stereoselective transformations of derivatives containing the cyano-furan moiety, enabling the construction of complex molecules with contiguous stereocenters. beilstein-journals.org

| Catalyst Type | Potential Reaction | Target Product |

|---|---|---|

| Chiral Amines/Thioureas | Asymmetric Michael Addition | Chiral furan derivatives with stereocenters |

| Chiral Metal Complexes (e.g., Cu-bisoxazoline) | Asymmetric Aldol Reaction nih.gov | Optically active butenolides |

| Chiral Halonium Salts | Asymmetric Mannich Reaction beilstein-journals.org | β-amino cyanoesters with tetrasubstituted carbons beilstein-journals.org |

Exploration of Novel Reactivity Patterns

The unique electronic properties conferred by the furan ring, the electron-withdrawing nitrile group, and the reactive acyl chloride functionality suggest that 3-Furancarbonyl chloride, 4-cyano- could exhibit novel reactivity.

Future investigations could explore:

Diels-Alder Reactions: While furan-carbonyl moieties are not typically reactive dienes, the specific substitution pattern of this compound might enable unique cycloaddition reactions under specific conditions, leading to complex polycyclic structures. acs.org

Cross-Coupling Reactions: The acyl chloride can be converted into other functional groups (e.g., ketones via Stille or Suzuki coupling) that can then participate in a wider range of transformations, expanding the synthetic utility of the core structure.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize the compound as a key building block could provide rapid access to libraries of complex heterocyclic molecules, which is highly valuable in medicinal chemistry. researchgate.net

Computational Design of New Reactions and Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.gov These methods can accelerate the discovery process by predicting molecular properties, elucidating reaction mechanisms, and designing novel compounds with desired characteristics.

Opportunities in this domain include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) calculations to model transition states and reaction pathways can provide insights into the reactivity of 3-Furancarbonyl chloride, 4-cyano- and help in designing more efficient synthetic routes.

Virtual Screening: Designing virtual libraries of derivatives and using computational models to predict their biological activity or material properties can guide synthetic efforts toward the most promising candidates.

Catalyst Design: Computational methods can aid in the rational design of new chiral catalysts specifically tailored for asymmetric transformations involving the cyano-furan scaffold, potentially leading to higher selectivity and efficiency.

| Computational Method | Research Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states | Understanding reactivity and optimizing reaction conditions researchgate.net |

| Molecular Docking | Simulating binding of derivatives to biological targets | Identification of potential drug candidates |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with activity | Predictive models for designing new active compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.